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Compound of Interest

Compound Name:
N-(2-Chloro-4-

iodophenyl)acetamide

CAS No.: 135050-05-4

Cat. No.: B144927 Get Quote

Executive Summary
Compound: N-(2-Chloro-4-iodophenyl)acetamide CAS: 24410-67-3 Molecular Formula:

C₈H₇ClINO Molecular Weight: 295.50 g/mol

This guide details the structural elucidation of N-(2-Chloro-4-iodophenyl)acetamide, a

polysubstituted aromatic scaffold often utilized as a precursor in palladium-catalyzed cross-

coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The presence of two distinct halogen

atoms (chlorine and iodine) on the acetanilide core presents unique spectroscopic challenges

and opportunities for regioselective functionalization. This document provides a self-validating

framework for confirming the structure through NMR, MS, and IR techniques.

Synthetic Context & Rationale
To understand the structure, one must understand its origin. The regiochemistry is defined by

the starting material, 2-chloro-4-iodoaniline. The acetylation reaction locks the nitrogen lone

pair, altering the electronic environment of the ring protons.

Reaction Scheme
The synthesis typically proceeds via nucleophilic acyl substitution using acetic anhydride or

acetyl chloride.
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Figure 1: Synthetic pathway and purification workflow.

Theoretical Prediction & Regiochemistry
Before analyzing spectra, we must predict the signal patterns to validate experimental data.

The molecule is a 1,2,4-trisubstituted benzene.

Substituent Effects[1][2][3][4][5][6]
Acetamido group (-NHCOCH₃): Ortho/para directing, but the nitrogen lone pair is delocalized

into the carbonyl, making it less activating than a free amine. It exerts a shielding effect on

ortho protons (H-6) relative to the naked aniline, but the anisotropy of the carbonyl can cause

deshielding depending on conformation.

Chlorine (C-2): Inductive withdrawing (-I), Resonance donating (+R). Ortho to the amide.[1]

Iodine (C-4): Large heavy atom. Inductive withdrawing, but polarizable.

Isomer Discrimination
The primary risk is distinguishing the target from its regioisomer, N-(2-iodo-4-

chlorophenyl)acetamide.

Target (2-Cl, 4-I): H-3 is between Cl and I.

Isomer (2-I, 4-Cl): H-3 is between I and Cl.

Differentiation: ¹³C NMR chemical shifts of C-2 and C-4 are definitive due to the "Heavy Atom

Effect" of Iodine, which causes a significant upfield shift (shielding) of the ipso carbon (C-4 in

the target).
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Spectroscopic Elucidation (The Core)
A. Mass Spectrometry (MS)
Technique: GC-MS or LC-MS (ESI+) Target Mass: [M+H]⁺ = 295.9 (approx)

The mass spectrum provides the first "Go/No-Go" decision based on the halogen signature.

Isotope Mass Contribution Pattern Signature

³⁵Cl 34.97 Da M (100% relative abundance)

³⁷Cl 36.97 Da
M+2 (~32% relative

abundance)

¹²⁷I 126.90 Da
Monoisotopic (No M+2

contribution)

Diagnostic Rule: Look for a characteristic 3:1 ratio between the molecular ion (m/z ~295) and

the M+2 peak (m/z ~297). If the ratio is 1:1, you have Bromine. If no M+2, you lack Chlorine.

B. ¹H NMR Analysis (400 MHz, DMSO-d₆)
The aromatic region is the fingerprint. We expect three distinct aromatic protons.

Predicted Chemical Shifts & Coupling:

H-6 (Proton ortho to NHAc):

Position: ~7.8 - 8.2 ppm (Deshielded by amide anisotropy).

Splitting: Doublet (d).

Coupling:J ≈ 8.5 Hz (Ortho coupling to H-5).

Note: This proton is spatially adjacent to the NH group.

H-5 (Proton meta to NHAc, ortho to I):

Position: ~7.6 ppm.[2]
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Splitting: Doublet of Doublets (dd).

Coupling:J ≈ 8.5 Hz (Ortho to H-6) and J ≈ 2.0 Hz (Meta to H-3).

H-3 (Proton between Cl and I):

Position: ~7.7 - 7.9 ppm (Deshielded by two halogens).

Splitting: Doublet (d).

Coupling:J ≈ 2.0 Hz (Meta to H-5).

Aliphatic Region:

-COCH₃: Singlet, ~2.1 ppm (Integrates to 3H).[3][4]

-NH-: Broad singlet, ~9.5 - 10.0 ppm (Exchangeable with D₂O).

Aromatic Region (7.0 - 8.5 ppm)
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Figure 2: ¹H NMR Coupling Network. The correlation between H-5 and H-6 is the strongest

coupling interaction.

C. ¹³C NMR Analysis (100 MHz, DMSO-d₆)
Carbon NMR is critical for confirming the position of the Iodine atom.

Carbonyl (C=O): ~169 ppm.[2]

C-4 (C-I):85 - 95 ppm. This is the "smoking gun." Carbon bonded to Iodine appears

significantly upfield compared to C-Cl (~125-130 ppm) or C-H (~120-130 ppm).

Methyl (CH₃): ~24 ppm.

Experimental Protocols
Protocol A: Synthesis of N-(2-Chloro-4-
iodophenyl)acetamide
Based on standard acetylation methodologies for halo-anilines [1, 2].

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Dissolution: Dissolve 2-chloro-4-iodoaniline (1.0 g, 3.9 mmol) in Glacial Acetic Acid (5 mL).

Addition: Slowly add Acetic Anhydride (0.5 mL, 5.0 mmol) at room temperature.

Reaction: Heat the mixture to 60°C for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

Quench: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. A white

precipitate should form immediately.

Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 10 mL) to remove

residual acid.

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Drying: Dry in a vacuum oven at 50°C for 4 hours.
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Protocol B: Sample Preparation for NMR
Weigh 10-15 mg of the dry solid.

Dissolve in 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Note: CDCl₃ may be used,

but solubility is often better in DMSO for amides.

Transfer to a clean, dry 5mm NMR tube.

Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra.

Quality Control & Troubleshooting
Observation Potential Cause Remediation

Extra doublet in aromatic

region
Unreacted Aniline

Check for broad NH₂ peak at

~5.0 ppm. Recrystallize.

Mass Spec shows M/M+2 ratio

~1:1
Bromine Contamination

Check starting material purity.

You likely used 2-bromo-4-

iodoaniline.

Melting Point Depression Wet Sample / Impurity
Dry sample thoroughly. Pure

acetanilides have sharp MPs.

Missing Amide Proton Deuterium Exchange

If using CD₃OD or D₂O shake,

the NH will disappear. Use

DMSO-d₆.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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